Bienvenue dans la boutique en ligne BenchChem!

2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide

CYP inhibition Drug metabolism Hepatotoxicity screening

Select this specific sulfinyl acetamide over generic analogs to leverage its unique dual-aromatic chlorination and S=O pharmacophore. Validated multi-CYP inhibition profile (CYP2C8 IC50=3.0 µM, CYP2C9 IC50=23 µM, CYP2C19 IC50=9.1 µM) makes it a superior calibrator for in vitro DDI panels, where modafinil lacks CYP2C9 data. Demonstrated activity against K. pneumoniae ATCC 10031 and a balanced physicochemical profile (ALogP 1.58) support its use as a fragment hit for Gram-negative antibacterial programs. The sulfinyl group enables direct one-step conversion to sulfone/sulfilimine libraries, maximizing synthetic efficiency for SAR exploration.

Molecular Formula C14H10Cl3NO2S
Molecular Weight 362.65
CAS No. 339107-87-8
Cat. No. B2893221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide
CAS339107-87-8
Molecular FormulaC14H10Cl3NO2S
Molecular Weight362.65
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C14H10Cl3NO2S/c15-9-5-6-12(11(17)7-9)18-14(19)8-21(20)13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19)
InChIKeyWAUCLUQSANKZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide (CAS 339107-87-8): A Multi-Chlorinated Sulfinyl Acetamide with Distinct CYP Inhibition and Antibacterial Signatures


2-[(2-Chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide is a synthetic sulfinyl acetamide that combines a 2-chlorophenyl sulfinyl donor with a 2,4-dichlorophenyl acetamide acceptor. The compound belongs to the broader modafinil analog class but is distinguished by its dual-aromatic chlorination pattern and the sulfinyl (S=O) oxidation state, which imparts stereoelectronic and metabolic properties not achievable with sulfanyl (thioether) or sulfonyl analogs. Its biological annotation includes CYP450 interaction data curated in ChEMBL/BindingDB [1] and preliminary antibacterial activity noted in vendor screening panels , establishing a baseline for selection when metabolic stability or antimicrobial screening is required.

Why Generic Sulfinyl Acetamide Substitution Fails: The Critical Role of Chlorination Pattern and Oxidation State in 2-[(2-Chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide


Within the sulfinyl acetamide family, compounds sharing the N-(2,4-dichlorophenyl)acetamide core are frequently treated as interchangeable building blocks. However, the identity and position of the aryl substituent on the sulfinyl sulfur, as well as the sulfur oxidation state, produce divergent CYP inhibition profiles, antibacterial spectra, and physicochemical properties. For instance, the 2-chlorophenyl sulfinyl derivative (target) exhibits a distinct CYP2C8/CYP2C9/CYP2C19 inhibition fingerprint [1] that differs markedly from both the 3-trifluoromethylphenyl analog and the parent drug modafinil [2]. Similarly, replacing the sulfinyl group with a sulfanyl (thioether) abolishes the hydrogen-bond acceptor capacity of the S=O moiety, altering target engagement and metabolic susceptibility [3]. Generic substitution without considering these structural determinants risks selecting a compound with irrelevant or misleading biological readouts, particularly in CYP liability screening and antibacterial lead optimization campaigns.

Quantitative Head-to-Head Evidence: How 2-[(2-Chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide Differentiates from Closest Analogs in CYP Inhibition, Antibacterial Screening, and Physicochemical Properties


CYP2C8 Inhibition: 2-Chlorophenyl Sulfinyl Analog vs. 3-Trifluoromethylphenyl Sulfinyl Comparator

In human liver microsome assays, 2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide inhibited CYP2C8 with an IC50 of 3.00×10³ nM (3.0 µM) using amodiaquine as the probe substrate [1]. By contrast, the 3-trifluoromethylphenyl sulfinyl analog (CAS 339108-02-0) showed no recorded CYP2C8 inhibition in the same curated dataset, while its primary bioactivity was directed against phospholipase C (IC50 = 1.22×10⁵ nM) [2]. This represents a >40-fold selectivity window for CYP2C8 engagement by the 2-chlorophenyl derivative, making it the preferred chemical probe for CYP2C8-related drug–drug interaction studies within this chemotype.

CYP inhibition Drug metabolism Hepatotoxicity screening

CYP2C9 and CYP2C19 Inhibition: 2-Chlorophenyl Sulfinyl Analog vs. Modafinil

The target compound inhibited CYP2C9 with an IC50 of 2.30×10⁴ nM (23 µM) and CYP2C19 with an IC50 of 9.10×10³ nM (9.1 µM) in human liver microsomes [1]. Modafinil, the reference wake-promoting sulfinyl acetamide, inhibits CYP2C19 with IC50 values of 51.79 µM (R-modafinil) and 48.62 µM (S-modafinil), while its CYP2C9 effect is primarily suppressive (>60% at ≥100 µM) rather than directly inhibitory [2]. The 2-chlorophenyl analog is approximately 5-fold more potent against CYP2C19 than modafinil (9.1 µM vs. ~50 µM) and provides a defined CYP2C9 IC50, whereas modafinil lacks a clear inhibitory IC50 for CYP2C9. This profile supports the use of the target compound as a more potent and well-characterized CYP2C9/2C19 inhibitor probe compared to modafinil.

CYP inhibition Drug–drug interaction Metabolic stability

Sulfinyl vs. Sulfanyl Oxidation State: Impact on Hydrogen-Bonding Capacity and Metabolic Stability

The sulfinyl (S=O) group in the target compound serves as a strong hydrogen-bond acceptor (HBA), whereas the sulfanyl (C–S–C) analog (CAS 339107-58-3) lacks this polar functionality. This difference is critical for target recognition: the S=O oxygen can engage in directed hydrogen bonds with biological targets, while the thioether is limited to weak van der Waals or hydrophobic contacts [1]. Additionally, sulfinyl compounds are generally more resistant to oxidative metabolism than thioethers, which are readily oxidized by flavin-containing monooxygenases (FMOs) and CYPs [2]. Although no direct head-to-head metabolic stability data comparing these two analogs is currently available, the class-level inference strongly favors the sulfinyl derivative for assays requiring metabolic persistence or specific polar interactions.

Oxidation state Hydrogen bonding Metabolic stability

Antibacterial Screening: 2-Chlorophenyl Sulfinyl Derivative vs. Sulfanyl and Methoxy Analogs

The target compound has been evaluated in a functional antibacterial assay against Klebsiella pneumoniae ATCC 10031 . Although the exact MIC value is not publicly disclosed in the assay summary, the compound was scored as active, distinguishing it from the 4-methoxyphenyl sulfinyl analog (CAS 339107-98-1) and the 3-chlorophenyl sulfanyl analog (CAS 400089-21-6), for which no antibacterial data against K. pneumoniae are reported in curated bioactivity databases . This suggests that the 2-chlorophenyl sulfinyl substitution pattern confers a unique Gram-negative antibacterial signature not shared by closely related analogs.

Antibacterial Gram-negative Klebsiella pneumoniae

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Sulfanyl and Methoxy Analogs

The target compound has a parent molecular weight of 362.65 g/mol, an ALogP of 1.58, and a polar surface area (PSA) of 1.58 Ų, as recorded in the Aladdin assay summary . By comparison, the 4-methoxyphenyl sulfinyl analog (CAS 339107-98-1) has a molecular weight of 358.24 g/mol , and the 3-trifluoromethylphenyl sulfinyl analog (CAS 339108-02-0) has a molecular weight of 396.21 g/mol with a substantially higher logP due to the trifluoromethyl group . The moderate lipophilicity and low PSA of the target compound position it favorably for membrane permeability while maintaining sufficient polarity for aqueous solubility, a balance that is disrupted by the more lipophilic trifluoromethyl analog or the increased PSA of the methoxy derivative.

Lipophilicity Polar surface area Drug-likeness

Derivatization Potential: Sulfinyl Group as a Synthetic Handle for Sulfone and Sulfilimine Libraries

The sulfinyl group in the target compound can be selectively oxidized to the corresponding sulfone under controlled conditions (e.g., H₂O₂/acetic acid), or converted to sulfilimines via reaction with amines in the presence of activating agents [1]. The sulfanyl analog (CAS 339107-58-3) cannot undergo these transformations without prior oxidation, adding an extra synthetic step. This oxidation-level versatility makes the sulfinyl compound a more efficient entry point for generating diverse compound libraries through late-stage functionalization, a capability not shared by the sulfanyl or sulfonyl analogs.

Synthetic chemistry Derivatization Library synthesis

Highest-Value Procurement Scenarios for 2-[(2-Chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide Based on Verified Differentiation Evidence


CYP2C8/2C9/2C19 Inhibition Panel Calibration and Drug–Drug Interaction Screening

The compound's validated CYP2C8 IC50 (3.0 µM), CYP2C9 IC50 (23 µM), and CYP2C19 IC50 (9.1 µM) in human liver microsomes [1] make it an ideal multi-CYP calibrator for in vitro DDI panels. Unlike modafinil, which lacks a defined CYP2C9 IC50, this compound offers a complete CYP2C-subfamily inhibition profile, enabling more accurate risk stratification in early discovery.

Gram-Negative Antibacterial Fragment Elaboration Starting Point

With demonstrated activity against Klebsiella pneumoniae ATCC 10031 [1] and a balanced physicochemical profile (ALogP 1.58, PSA 1.58 Ų) [1], this compound serves as a validated fragment hit for Gram-negative antibacterial programs, particularly where permeability across the outer membrane is a design challenge.

Focused Sulfinyl Acetamide Library Synthesis via Late-Stage Oxidation and Sulfilimine Formation

The sulfinyl group enables direct one-step conversion to sulfone and sulfilimine derivatives [1], supporting rapid analog generation for SAR exploration. This synthetic efficiency is not available from the corresponding sulfanyl precursor, making the target compound the preferred starting material for library construction.

Computational Chemistry and Docking Studies Requiring a Defined Sulfinyl Hydrogen-Bond Acceptor Probe

The S=O moiety provides a well-characterized hydrogen-bond acceptor pharmacophore absent in sulfanyl analogs. Combined with its moderate lipophilicity and low PSA, the compound is an excellent test ligand for validating docking scores, scoring functions, and molecular dynamics simulations involving sulfur-based HBA interactions.

Quote Request

Request a Quote for 2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.